molecular formula C23H17ClFN3O3S B15082405 N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15082405
M. Wt: 469.9 g/mol
InChI Key: LVSKRNHONQEMGS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group at the 2-position.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has shown potential in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its quinazolinone core, which is known for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with a similar phenyl ring substitution pattern.

    4-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydroquinazoline: A compound with a similar quinazolinone core.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to the presence of both the sulfanyl group and the acetamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H17ClFN3O3S

Molecular Weight

469.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17ClFN3O3S/c1-31-16-9-7-15(8-10-16)28-22(30)17-4-2-3-5-20(17)27-23(28)32-13-21(29)26-14-6-11-19(25)18(24)12-14/h2-12H,13H2,1H3,(H,26,29)

InChI Key

LVSKRNHONQEMGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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